molecular formula C15H8BrFN2O2S B2600615 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1206993-41-0

4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No. B2600615
CAS RN: 1206993-41-0
M. Wt: 379.2
InChI Key: DSGWOPSCQPWDMK-UHFFFAOYSA-N
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Description

4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, also known as BFD, is a heterocyclic compound that has shown potential in scientific research applications. This compound has a unique chemical structure, which makes it an interesting subject of study.

Scientific Research Applications

Activation of ATP-sensitive Potassium Channels

The derivative of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide has been evaluated for its ability to activate ATP-sensitive potassium (K(ATP)) channels. Studies have demonstrated that these derivatives can hyperpolarize beta cell membrane potential, inhibit glucose-stimulated insulin release in vitro, and enhance ion currents through Kir6.2/SUR1 channel, as measured by patch clamp techniques. However, the efficacy of these compounds is notably reduced compared to their diazoxide counterparts, indicating a nuanced structure-activity relationship within this chemical series (Schou et al., 2005).

Synthesis and Chemical Transformation

Efficient synthetic routes have been developed to create 4H-benzo[b][1,4]thiazine 1,1-dioxides through unprecedented ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions. This process highlights the pharmacological relevance and diverse industrial applications of benzothiazine 1,1-dioxides, showcasing their significance in medicinal chemistry and drug design (Fülöpová et al., 2015).

Pharmacological Evaluation

Further exploration into the pharmacological potential of 4H-1,4-benzothiazine derivatives is evident in their synthesis and evaluation for various biological activities. The creation of compounds like “2-[2-(4bromo-2-fluorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol” and the study of their structures through spectral data point towards the ongoing investigation into their therapeutic potential, albeit outside the specific context of drug use and dosage (Jagadhani et al., 2015).

properties

IUPAC Name

4-(2-bromo-4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrFN2O2S/c16-12-7-10(17)5-6-13(12)19-9-11(8-18)22(20,21)15-4-2-1-3-14(15)19/h1-7,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGWOPSCQPWDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

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